molecular formula C40H49ClO8 B10753551 Dimethyl gamboginate

Dimethyl gamboginate

Cat. No.: B10753551
M. Wt: 693.3 g/mol
InChI Key: HNUNXJBYZLFJED-NHDPSOOVSA-N
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Description

Dimethyl gamboginate (DMG) is a synthetic ester derivative of gambogic acid, a natural xanthonoid isolated from Garcinia species. Structurally, DMG features a caged xanthone core modified with two methyl ester groups, which enhance its stability and bioavailability compared to its parent compound . DMG is primarily studied for its anticancer properties, leveraging its ability to inhibit key signaling pathways such as PI3K/AKT and induce apoptosis in tumor cells. Its synthesis typically involves methylation of gambogic acid using dimethyl sulfate or methyl halides under controlled conditions .

Properties

Molecular Formula

C40H49ClO8

Molecular Weight

693.3 g/mol

IUPAC Name

methyl (Z)-4-[5-(3-chloro-3-methylbutyl)-14-methoxy-8,23,23-trimethyl-16,20-dioxo-11-propan-2-ylidene-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoate

InChI

InChI=1S/C40H49ClO8/c1-20(2)23-13-15-38(8)19-25(23)28-31(47-38)24(12-14-36(4,5)41)32-29(33(28)45-9)30(42)26-17-22-18-27-37(6,7)49-39(34(22)43,40(26,27)48-32)16-11-21(3)35(44)46-10/h11,17,22,25,27H,12-16,18-19H2,1-10H3/b21-11-

InChI Key

HNUNXJBYZLFJED-NHDPSOOVSA-N

Isomeric SMILES

CC(=C1CCC2(CC1C3=C(C4=C(C(=C3O2)CCC(C)(C)Cl)OC56C7CC(C=C5C4=O)C(=O)C6(OC7(C)C)C/C=C(/C)\C(=O)OC)OC)C)C

Canonical SMILES

CC(=C1CCC2(CC1C3=C(C4=C(C(=C3O2)CCC(C)(C)Cl)OC56C7CC(C=C5C4=O)C(=O)C6(OC7(C)C)CC=C(C)C(=O)OC)OC)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

DMG belongs to a broader class of methylated esters with diverse biological activities. Below is a comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Biological Activity Applications
Dimethyl Gamboginate Caged xanthone Two methyl esters, ketone Anticancer, apoptosis induction Oncology research
Dimethyl Succinate Linear dicarboxylate Two methyl esters Moderate bioactivity Organic synthesis
Dimethyl Fumarate Unsaturated dicarboxylate Two methyl esters, alkene Immunomodulation Multiple sclerosis therapy
Dimethyl Tetramethylsuccinate Branched dicarboxylate Four methyl groups High lipophilicity Polymer intermediates
Dimethyl Azelate Linear C9 dicarboxylate Two methyl esters Solvent, plasticizer Biodegradable polymers

Key Findings from Comparative Studies

  • Lipophilicity : The branched methyl groups in dimethyl tetramethylsuccinate enhance lipophilicity, a trait shared with DMG, which improves membrane permeability .
  • Therapeutic Specificity : Unlike dimethyl fumarate, which broadly modulates immune responses, DMG selectively targets cancer cell pathways, reducing off-target effects .

Mechanistic Differences

  • DMG’s apoptosis induction is linked to mitochondrial membrane disruption, a mechanism absent in simpler esters like dimethyl malonate .
  • Cyclic esters (e.g., dimethyl cyclopentane-1,3-dicarboxylate) exhibit higher metabolic stability than DMG but lack its tumor-specific targeting .

Unique Advantages of this compound

  • Structural Complexity: The caged xanthone backbone allows DMG to engage in multi-target interactions, unlike linear or monocyclic esters .
  • Synergistic Potential: DMG’s methyl esters facilitate combination therapies with chemotherapeutics like cisplatin, enhancing efficacy while minimizing resistance .

Q & A

Q. Methodological Rigor Note :

  • For all studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses ().
  • Include raw data, statistical code, and reagent lot numbers in supplementary materials to ensure reproducibility ().

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